molecular formula C7H5Cl2F B1586334 3-Fluoro-4-chlorobenzyl chloride CAS No. 160658-68-4

3-Fluoro-4-chlorobenzyl chloride

Cat. No. B1586334
M. Wt: 179.02 g/mol
InChI Key: ILWFNKLXPUKLEP-UHFFFAOYSA-N
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Description

3-Fluoro-4-chlorobenzyl chloride is a chemical compound with the molecular formula C7H5Cl2F . It is also known by the name 1-Chloro-4-(chloromethyl)-2-fluorobenzene .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-chlorobenzyl chloride consists of a benzene ring with a fluorine atom and a chloromethyl group attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.


Physical And Chemical Properties Analysis

3-Fluoro-4-chlorobenzyl chloride has a molecular weight of 179.019 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 213.7±25.0 °C at 760 mmHg . The compound’s flash point is 88.2±16.6 °C .

Scientific Research Applications

Photodehalogenation Processes

Research by Protti et al. (2012) elucidates the photodehalogenation of fluoro or chlorobenzene derivatives, leading to the formation of phenyl cations and benzyne intermediates. This process, facilitated by silylated and stannylated groups, opens pathways for selective synthesis and functionalization in organic chemistry. The study highlights the potential of using 3-Fluoro-4-chlorobenzyl chloride in generating reactive intermediates for further chemical transformations, offering insights into the manipulation of photophysics and solvolysis processes in synthetic applications Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012.

Catalytic Reactions

In another study, Tang and Dolbier (2015) demonstrated the use of fluoroalkylsulfonyl chlorides in Cu-catalyzed atom transfer radical addition reactions with electron-deficient alkenes. This process facilitates the addition of fluoroalkyl groups to unsaturated compounds, showcasing the potential of 3-Fluoro-4-chlorobenzyl chloride in contributing to the development of novel catalytic methodologies for the efficient functionalization of organic molecules. The study underscores the significance of visible light-induced catalytic processes in organic synthesis, offering a route to diverse functionalization and the synthesis of complex molecules Xiaojun Tang & W. R. Dolbier, 2015.

Environmental and Material Sciences

Research on the catalytic oxidation of chlorinated benzenes over V2O5/TiO2 catalysts by Lichtenberger and Amiridis (2004) provides insight into the degradation mechanisms of chlorobenzene derivatives, including 3-Fluoro-4-chlorobenzyl chloride. This study is relevant for environmental applications, particularly in the removal of toxic compounds from the atmosphere and industrial effluents. The findings contribute to understanding the kinetics and mechanisms underlying the oxidation processes of chlorinated organic pollutants, facilitating the development of more effective catalytic systems for environmental remediation J. Lichtenberger & M. D. Amiridis, 2004.

Safety And Hazards

3-Fluoro-4-chlorobenzyl chloride is considered hazardous. It is a combustible liquid and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

1-chloro-4-(chloromethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWFNKLXPUKLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373938
Record name 3-Fluoro-4-chlorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-chlorobenzyl chloride

CAS RN

160658-68-4
Record name 3-Fluoro-4-chlorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160658-68-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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